molecular formula C10H10F2O2 B2526216 4,4-Difluoro-3-phenylbutanoic acid CAS No. 862458-16-0

4,4-Difluoro-3-phenylbutanoic acid

Cat. No.: B2526216
CAS No.: 862458-16-0
M. Wt: 200.185
InChI Key: ATTSUIJPZMICFB-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-phenylbutanoic acid: is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon of the butanoic acid chain and a phenyl group attached to the third carbon

Scientific Research Applications

4,4-Difluoro-3-phenylbutanoic acid has several applications in scientific research:

Safety and Hazards

The safety information for “4,4-Difluoro-3-phenylbutanoic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-phenylbutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-phenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-phenylbutanoic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4,4-difluoro-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-10(12)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTSUIJPZMICFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862458-16-0
Record name 4,4-difluoro-3-phenylbutanoic acid
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